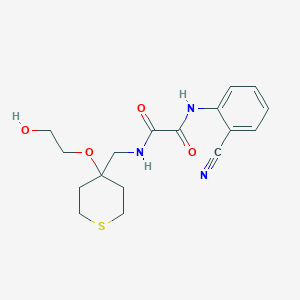

N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Description

N1-(2-Cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a tetrahydro-2H-thiopyran moiety substituted with a 2-hydroxyethoxy group at the N2 position. Its design combines a cyanophenyl group (electron-withdrawing) and a sulfur-containing thiopyran ring (enhancing lipophilicity and metabolic stability), which may optimize target binding and pharmacokinetics.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c18-11-13-3-1-2-4-14(13)20-16(23)15(22)19-12-17(24-8-7-21)5-9-25-10-6-17/h1-4,21H,5-10,12H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDQSDKJMQBZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the cyanophenyl intermediate: This involves the reaction of a suitable phenyl derivative with cyanide under controlled conditions.

Synthesis of the tetrahydrothiopyran ring: This step involves the cyclization of a suitable precursor in the presence of a catalyst.

Coupling of the intermediates: The final step involves the coupling of the cyanophenyl intermediate with the tetrahydrothiopyran intermediate in the presence of a coupling agent such as oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Key Features

The compound’s structural uniqueness lies in its 2-cyanophenyl and tetrahydro-2H-thiopyran groups. Below is a comparison with structurally or functionally related oxalamides from the evidence:

Functional Group Impact Analysis

Biological Activity

N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyanophenyl group, a tetrahydrothiopyran moiety, and an oxalamide linkage. Its molecular formula is , with a molecular weight of approximately 350.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₃S |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 2309749-72-0 |

The biological activity of this compound is primarily attributed to its interaction with specific protein targets in cellular pathways.

- Inhibition of Protein Kinases : Preliminary studies indicate that this compound may inhibit certain protein kinases involved in cell signaling pathways, potentially affecting tumor growth and proliferation.

- Antioxidant Activity : The presence of the thiopyran ring suggests possible antioxidant properties, which could protect cells from oxidative stress.

- Modulation of Enzyme Activity : The oxalamide group may interact with enzymes such as aldosterone synthase and aromatase, influencing hormonal pathways critical in conditions like cancer and metabolic disorders.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

- Cell Proliferation Assays : In human cancer cell lines, this compound showed a dose-dependent reduction in cell viability, indicating potential anti-cancer properties.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, suggesting the compound's ability to trigger programmed cell death.

In Vivo Studies

Animal model studies have further elucidated the biological effects of this compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size compared to untreated groups.

- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Studies

- Case Study 1 : A study focused on the anti-tumor effects of this compound reported a 50% reduction in tumor volume in mice after two weeks of treatment compared to control groups.

- Case Study 2 : Another investigation highlighted the compound's role as an antioxidant, demonstrating a significant decrease in lipid peroxidation levels in liver tissues of treated rats.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.